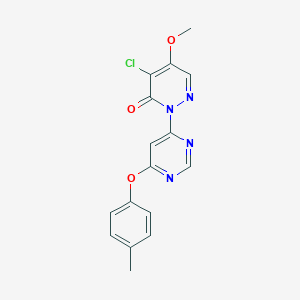
4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).
Attachment of the pyrimidinyl group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the pyrimidinyl group is coupled with a halogenated pyridazinone intermediate in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential antimicrobial and antifungal activities, as well as its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its ability to interact with DNA and proteins can lead to its potential use as an anticancer agent by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-chloro-2-methoxy-5-methylaniline: This compound shares the chloro and methoxy groups but lacks the pyrimidinyl and pyridazinone core, resulting in different chemical properties and applications.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar chloro and methoxy substitution pattern but features a different core structure and additional functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H13ClN4O3 |
|---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C16H13ClN4O3/c1-10-3-5-11(6-4-10)24-14-7-13(18-9-19-14)21-16(22)15(17)12(23-2)8-20-21/h3-9H,1-2H3 |
InChI Key |
JBKOQVYABQPJRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287568.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)
![6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287571.png)
![6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287574.png)
